molecular formula C11H11Cl2N3OS B4565858 5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4565858
M. Wt: 304.2 g/mol
InChI Key: OEOSVIYQKZRBRU-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H11Cl2N3OS and its molecular weight is 304.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.9999885 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential and Synthesis

Compounds similar to 5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol have shown promise in pharmacological activity, including antitumor, anti-inflammatory, and antioxidant properties. The synthesis of acetonitrilothio-1,2,4-triazoles, including derivatives with methoxyphenyl groups, has been performed to explore such activities further. These compounds undergo alkylation to introduce various pharmacologically relevant functionalities (Sameluk & Kaplaushenko, 2015).

Antimicrobial Activity

Several studies have focused on the synthesis of 1,2,4-triazole derivatives to evaluate their antimicrobial efficacy. For instance, new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-triazolo nucleus were synthesized and showed significant inhibition against bacterial and fungal growth compared to standard drugs, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Purohit et al., 2011).

Corrosion Inhibition

The triazole derivatives are also investigated for their corrosion inhibition properties. For instance, the study of the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media highlights the application of such compounds in protecting metals from corrosion. The inhibition efficiencies were evaluated through various techniques, demonstrating the compound's potential in this area (Li et al., 2007).

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3OS/c1-17-5-4-16-10(14-15-11(16)18)8-3-2-7(12)6-9(8)13/h2-3,6H,4-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOSVIYQKZRBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(2,4-dichlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

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